8-{[cyclohexyl(methyl)amino]methyl}-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one
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Overview
Description
8-{[cyclohexyl(methyl)amino]methyl}-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one is a complex organic compound belonging to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-{[cyclohexyl(methyl)amino]methyl}-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one typically involves multi-step organic reactions. One common method includes the formation of the chromen-4-one core followed by the introduction of the cyclohexyl(methyl)amino group through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
8-{[cyclohexyl(methyl)amino]methyl}-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone.
Reduction: The chromen-4-one core can be reduced to form a dihydro derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a dihydro derivative.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Studied for its anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 8-{[cyclohexyl(methyl)amino]methyl}-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. The pathways involved may include signal transduction pathways that regulate cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Coumarin derivatives: Similar in structure but may have different substituents.
Flavonoids: Share the chromen-4-one core but differ in their biological activities.
Uniqueness
8-{[cyclohexyl(methyl)amino]methyl}-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one is unique due to its specific substituents, which confer distinct biological activities and chemical reactivity compared to other chromen-4-one derivatives.
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields, offering potential for new therapeutic applications and industrial uses.
Properties
IUPAC Name |
8-[[cyclohexyl(methyl)amino]methyl]-7-hydroxy-3-(2-methoxyphenyl)chromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO4/c1-25(16-8-4-3-5-9-16)14-19-21(26)13-12-18-23(27)20(15-29-24(18)19)17-10-6-7-11-22(17)28-2/h6-7,10-13,15-16,26H,3-5,8-9,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STHFPZWEWMEHAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=C(C=CC2=C1OC=C(C2=O)C3=CC=CC=C3OC)O)C4CCCCC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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